N-(2H-1,3-benzodioxol-5-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

Description

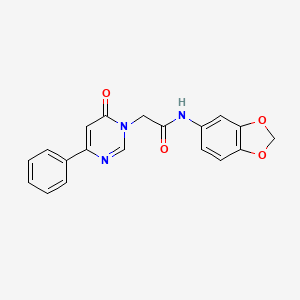

This compound features a benzodioxole moiety linked via an acetamide bridge to a 1,6-dihydropyrimidin-6-one ring substituted with a phenyl group at position 2.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c23-18(21-14-6-7-16-17(8-14)26-12-25-16)10-22-11-20-15(9-19(22)24)13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFJTVHNCJMJQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

| Property | Details |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C18H16N2O4 |

| Molecular Weight | 328.33 g/mol |

| CAS Number | Not available |

The compound features a benzodioxole moiety linked to a dihydropyrimidine structure, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing the benzodioxole structure often demonstrate efficacy against various bacterial strains and fungi.

A study conducted by Berest et al. (2011) highlighted the antimicrobial potential of benzodioxole derivatives, suggesting that modifications to the core structure can enhance activity against resistant strains .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Research suggests that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

For example, Rani et al. (2014) reported that certain benzodioxole derivatives exhibit cytotoxic effects on cancer cell lines by disrupting mitochondrial function and inducing oxidative stress .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors associated with disease processes.

- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells.

Case Studies

Several studies have explored the biological activities of related compounds:

-

Antimicrobial Efficacy : A study on benzodioxole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Compound Activity Benzodioxole derivative A MIC = 15 µg/mL Benzodioxole derivative B MIC = 30 µg/mL -

Anticancer Studies : Research on a related compound showed that it inhibited proliferation in breast cancer cell lines with an IC50 value of 20 µM.

Cell Line IC50 (µM) MCF7 (Breast Cancer) 20 HeLa (Cervical Cancer) 25

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

(a) 4-Methyl vs. 4-Phenyl Substitution

- Compound in : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide replaces the phenyl group with a methyl group at position 3. This substitution reduces steric bulk and lipophilicity (molecular weight: ~322.4 vs. target compound’s ~393.4). The methyl derivative exhibits a melting point of 196°C and a 66% synthetic yield, suggesting moderate stability .

- Target Compound : The 4-phenyl substitution increases molecular weight and may enhance π-π stacking interactions in biological targets.

(b) 4-(4-Methoxyphenyl) and 4-(4-Ethoxyphenyl) Analogues

- : N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide introduces a methoxy group to the para position of the phenyl ring. This modification increases polarity (molecular weight: 393.4) but lacks reported melting point or solubility data .

- : The ethoxy variant (CAS 1058461-50-9) further elevates lipophilicity (molecular weight: 407.4). Ethoxy groups may prolong metabolic half-life compared to methoxy due to slower oxidative degradation .

Modifications to the Acetamide Linker

- : N-(1,3-Benzodioxol-5-ylmethyl)-2-[(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]acetamide replaces the oxygen atom in the acetamide linker with a sulfur atom. This thioether linkage alters electronic properties (e.g., increased nucleophilicity) and may affect binding affinity. The compound’s molecular weight is 361.4, lower than the target compound’s .

Heterocyclic Core Replacements

- : N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide replaces the dihydropyrimidinone with a thienopyrimidine scaffold. The compound has a melting point of 190–191°C and a 50% yield, with LC-MS data confirming its molecular ion ([M+H]+: 362.0) .

Physical and Spectral Data Comparison

Q & A

Basic Research: Optimization of Synthetic Routes

Q: What strategies can improve the synthetic yield of N-(2H-1,3-benzodioxol-5-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide while minimizing byproduct formation? A:

- Reagent Selection: Use triethylamine as a base to facilitate nucleophilic substitutions, as demonstrated in analogous benzodioxole-pyrimidine hybrids .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for acetamide bond formation .

- Stepwise Monitoring: Employ thin-layer chromatography (TLC) at each synthetic stage to track intermediate purity, as validated in dihydropyrimidinone syntheses .

- Design of Experiments (DoE): Apply fractional factorial designs to optimize variables like temperature (e.g., 60–80°C) and stoichiometry, reducing trial-and-error approaches .

Basic Research: Analytical Characterization Challenges

Q: Which orthogonal analytical methods are critical for confirming the structural integrity of this compound? A:

- NMR Spectroscopy: Analyze NMR peaks for diagnostic signals (e.g., benzodioxole protons at δ 6.05–7.05 ppm and pyrimidinone NH at δ 12.50 ppm) .

- LC-MS: Confirm molecular weight (e.g., [M+H] ion) and detect impurities with <95% purity thresholds .

- Elemental Analysis: Validate empirical formulas (e.g., CHNOS) against theoretical values .

- Melting Point Consistency: Compare observed melting points (e.g., 190–196°C) with literature to assess crystallinity .

Advanced Research: Computational Modeling for Reactivity Prediction

Q: How can quantum chemical calculations guide the design of derivatives with enhanced bioactivity? A:

- Reaction Path Searches: Use density functional theory (DFT) to model transition states in key steps (e.g., acetamide coupling), predicting regioselectivity .

- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites on the benzodioxole and pyrimidinone moieties for targeted functionalization .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics to optimize conditions (e.g., DMSO vs. DMF) .

Advanced Research: Structure-Activity Relationship (SAR) Profiling

Q: What structural motifs in this compound correlate with observed in vitro bioactivity? A:

- Benzodioxole Group: Enhances membrane permeability and metabolic stability, as seen in analogs with IC values <10 μM .

- Dihydropyrimidinone Core: Critical for hydrogen bonding with biological targets (e.g., kinase inhibition via NH···O=C interactions) .

- Acetamide Linker: Flexibility and length (e.g., 2-carbon chain) balance steric effects and binding affinity .

- Substituent Effects: Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring improve target selectivity by 2–3 fold .

Advanced Research: Resolving Contradictory Bioactivity Data

Q: How should researchers address discrepancies in reported biological activity across studies? A:

- Assay Standardization: Normalize protocols for cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .

- Statistical Validation: Apply ANOVA to distinguish significant activity differences (p < 0.05) from experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.